molecular formula C14H16N2OS2 B7594523 3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide

3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide

Cat. No. B7594523
M. Wt: 292.4 g/mol
InChI Key: KPPBQWFBZYLHFH-UHFFFAOYSA-N
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Description

3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CP-544326 and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide is not fully understood, but it is thought to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in a range of neurological disorders.
Biochemical and physiological effects:
Studies have shown that 3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide has a range of biochemical and physiological effects. It has been found to reduce the levels of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. It has also been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the effects of blocking this receptor in a range of neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide. One area of research is the development of more specific and potent mGluR5 antagonists. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Finally, there is a need for further research on the potential toxicity of this compound and its effects on other receptors in the brain.

Synthesis Methods

The synthesis of 3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide is a multi-step process that involves the use of several reagents and catalysts. The first step involves the synthesis of 1-(1,3-thiazol-2-yl)cyclopentanol from 2-mercaptothiazole and cyclopentanone. This is followed by the synthesis of 3-methylthiophene-2-carboxylic acid from 3-methylthiophene-2-carboxylic acid chloride and sodium hydroxide. The final step involves the reaction of 1-(1,3-thiazol-2-yl)cyclopentanol and 3-methylthiophene-2-carboxylic acid to form 3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide.

Scientific Research Applications

3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide has been found to have a range of potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Other areas of research include cancer treatment, inflammation, and pain management.

properties

IUPAC Name

3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-10-4-8-18-11(10)12(17)16-14(5-2-3-6-14)13-15-7-9-19-13/h4,7-9H,2-3,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPBQWFBZYLHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2(CCCC2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide

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